Cholesterol glucoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

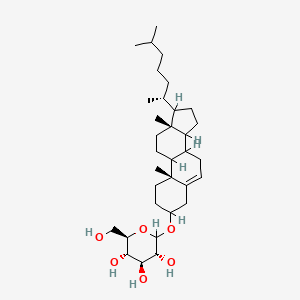

Cholesterol glucoside is a compound that combines a glucopyranoside moiety with a cholesteryl group. This compound is part of a class of molecules known as glycosides, where a sugar molecule is bonded to another functional group via a glycosidic bond. The cholesteryl group is derived from cholesterol, a vital component of cell membranes and a precursor for steroid hormones.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Cholesterol glucoside typically involves the glycosylation of cholesterol with a glucopyranoside donor. One common method is the use of glycosyl donors such as trichloroacetimidates or thioglycosides in the presence of a Lewis acid catalyst like boron trifluoride etherate. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using glycosidases, which offer regio- and stereo-selectivity under mild conditions. This method is advantageous due to its environmental friendliness and cost-effectiveness. The use of engineered enzymes in non-aqueous media, such as ionic liquids, has been shown to improve yields and simplify product separation .

Análisis De Reacciones Químicas

Types of Reactions

Cholesterol glucoside can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the glucopyranoside moiety can be oxidized to form corresponding ketones or aldehydes.

Reduction: The double bond in the cholesteryl group can be reduced to form saturated derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride or acyl chlorides.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Tosyl chloride in the presence of a base like pyridine is often employed for substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced cholesteryl compounds, and various substituted glucopyranosides.

Aplicaciones Científicas De Investigación

Role in Helicobacter pylori Infections

Cholesterol glucoside is a significant component in the membrane structure of Helicobacter pylori, a bacterium responsible for gastric diseases, including ulcers and cancer. The presence of this compound contributes to:

- Membrane Stability : this compound enhances the structural integrity of bacterial membranes, allowing H. pylori to survive in harsh gastric environments .

- Inflammation Induction : It plays a role in modulating inflammatory responses during infection, potentially aiding the bacterium's persistence within the host .

- Immune Evasion : By altering membrane properties, this compound assists H. pylori in evading host immune responses, making it a target for therapeutic strategies aimed at disrupting this process .

Case Study: Targeting this compound Synthesis

Research has indicated that inhibiting the synthesis of this compound could weaken H. pylori infections. A study demonstrated that knocking out the gene responsible for cholesterol glucosyltransferase (CGT) resulted in the absence of this compound production, leading to reduced bacterial viability . This suggests that targeting this compound synthesis may be an effective strategy for developing new anti-H. pylori therapies.

Cellular Signaling Pathways

This compound has been shown to influence various cellular signaling pathways, particularly in neuronal cells:

- Activation of Protein Kinase B/Akt : In studies involving NSC34 motor neuron-derived cells, exposure to this compound resulted in increased phosphorylation of Akt, a critical survival protein. This activation is associated with cytoprotection against stress-induced cell death .

- Neuroprotective Effects : Transient exposure to this compound preconditioned cells against serum deprivation stress, suggesting its potential role in neuroprotection and cellular resilience .

Synthesis and Practical Applications

The synthesis of this compound is crucial for its application in research and industry:

- Novel Synthesis Methods : Recent advancements have led to efficient synthetic protocols for producing cholesterol glucosides from disaccharides, enabling their use as reference materials in research and analysis .

- Food Industry Applications : Cholesterol glucosides are being explored for their potential health benefits, including cholesterol-lowering effects and anti-diabetic properties. Their presence in fermented products may enhance nutritional profiles .

Summary Table of this compound Applications

Mecanismo De Acción

The mechanism of action of Cholesterol glucoside involves its interaction with cell membranes. The cholesteryl group integrates into the lipid bilayer, affecting membrane fluidity and permeability. The glucopyranoside moiety can interact with membrane proteins and receptors, influencing various cellular processes. The compound may also modulate glucose uptake and metabolism through its interaction with glucose transporters and signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

Methyl α-D-glucopyranoside: A simpler glycoside with a methyl group instead of a cholesteryl group.

Octyl β-D-glucopyranoside: Another glycoside with an octyl group, commonly used as a non-ionic surfactant.

Quercetin 3-O-β-D-glucopyranoside: A flavonoid glycoside with antioxidant properties .

Uniqueness

Cholesterol glucoside is unique due to its combination of a glucopyranoside moiety and a cholesteryl group. This structure imparts both hydrophilic and hydrophobic properties, making it useful in various applications, particularly in forming stable micelles and liposomes for drug delivery.

Propiedades

Número CAS |

26671-80-7 |

|---|---|

Fórmula molecular |

C33H56O6 |

Peso molecular |

548.8 g/mol |

Nombre IUPAC |

(3R,4S,5S,6R)-2-[[(10R,13R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C33H56O6/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(13-15-32(21,4)26(23)14-16-33(24,25)5)38-31-30(37)29(36)28(35)27(18-34)39-31/h9,19-20,22-31,34-37H,6-8,10-18H2,1-5H3/t20-,22?,23?,24?,25?,26?,27-,28-,29+,30-,31?,32+,33-/m1/s1 |

Clave InChI |

FSMCJUNYLQOAIM-IDRZEVMFSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C |

SMILES isomérico |

C[C@H](CCCC(C)C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C |

SMILES canónico |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C |

Sinónimos |

cholesterol glucoside cholesteryl D-glucopyranoside cholesteryl glucoside cholesteryl glucoside, (alpha-D)-isomer cholesteryl glucoside, (beta-D)-isome |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.